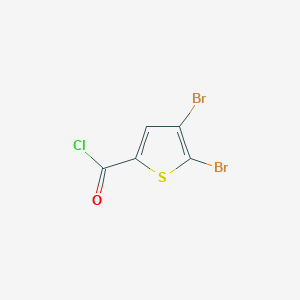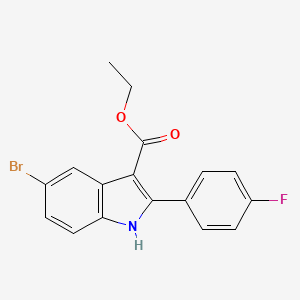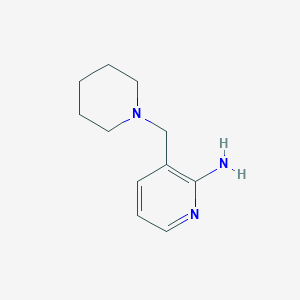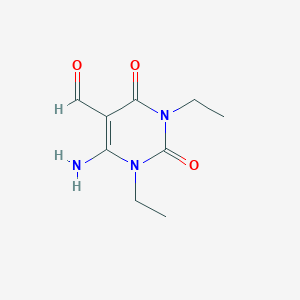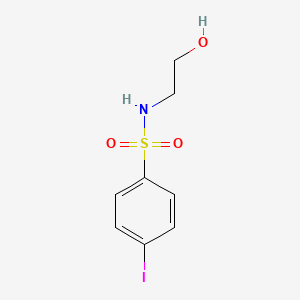
N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-iodobenzenesulfonyl chloride and ethanolamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Base: Triethylamine or another suitable base is added to neutralize the HCl byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include ethyl derivatives.
Coupling: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing hydrophilicity or introducing iodine for radiopaque materials.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein binding.
Chemical Synthesis:
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Used as a biological buffer.
N-(2-Hydroxyethyl)ethylenediamine: Used in the synthesis of coordination compounds and as a chelating agent.
N-(2-Hydroxyethyl)aniline: Used in the synthesis of polymers and dyes.
Propiedades
Número CAS |
59724-44-6 |
|---|---|
Fórmula molecular |
C8H10INO3S |
Peso molecular |
327.14 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
Clave InChI |
SHLFAWOGEAFXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NCCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



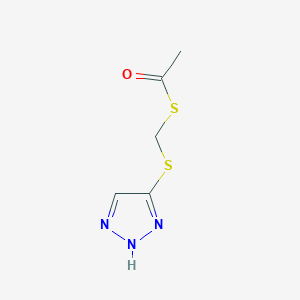
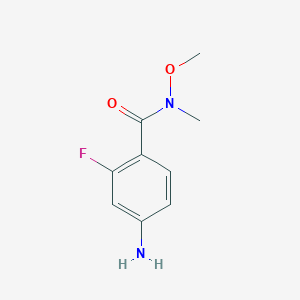
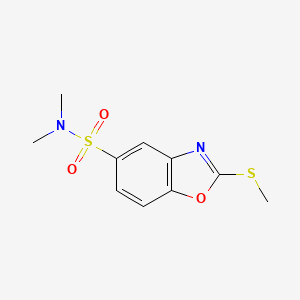

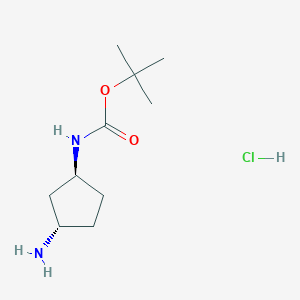
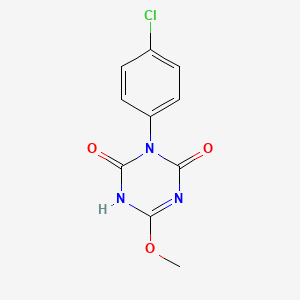
![3-(6-bromo-pyridin-2-yl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8738174.png)
![7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8738184.png)
